

Quantum Chemical Blueprint: A Technical Guide to Benzyl Allylcarbamate

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Compound of Interest

Compound Name: Benzyl allylcarbamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental analysis of **Benzyl allylcarbamate**, a molecule of interest in medicinal chemistry and materials science. By integrating quantum chemical calculations with established experimental protocols, this document offers a framework for understanding the molecule's structural, electronic, and reactive properties. This guide is intended to serve as a foundational resource for further research and development involving this and similar carbamate structures.

Computational Analysis: A Theoretical Approach

Quantum chemical calculations provide invaluable insights into the intrinsic properties of a molecule, complementing experimental data and guiding further investigation. Density Functional Theory (DFT) is a robust method for these calculations, balancing accuracy with computational cost.

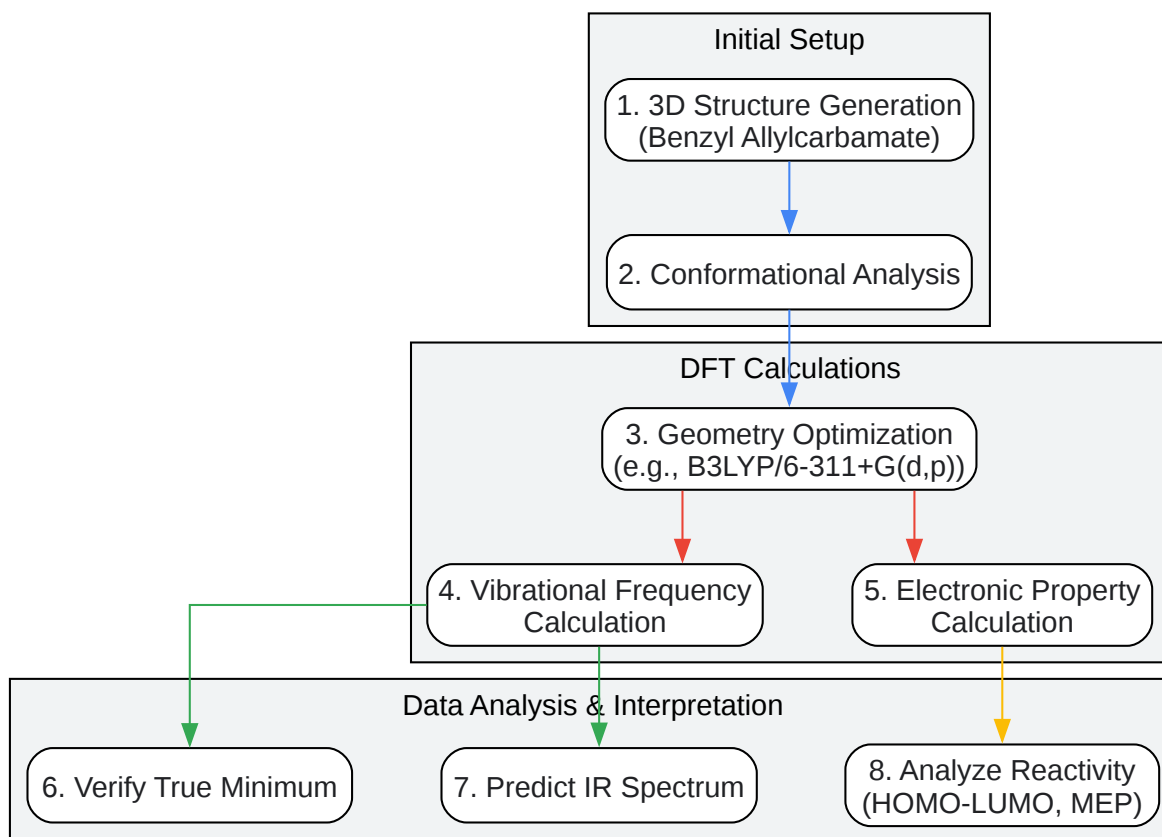
Computational Protocol

A typical computational workflow for analyzing **Benzyl allylcarbamate** involves several key steps, starting from the initial structure generation to the detailed analysis of its electronic properties.^{[1][2][3]}

- Initial Structure Generation: A 3D model of **Benzyl allylcarbamate** is constructed using molecular modeling software.

- **Conformational Search:** A conformational search is performed to identify the lowest energy conformers of the molecule. This is crucial as the molecule's flexibility can lead to multiple stable structures.
- **Geometry Optimization:** The initial structures are optimized using DFT, commonly with the B3LYP functional and a basis set such as 6-311+G(d,p), to find the most stable geometric configuration.^[4]
- **Frequency Calculations:** Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
- **Electronic Property Calculations:** Single-point energy calculations are carried out to determine various electronic properties, including molecular orbital energies (HOMO-LUMO), Mulliken atomic charges, and the molecular electrostatic potential (MEP).^{[5][6]}
- **Data Analysis:** The calculated data is then analyzed to understand the molecule's reactivity, stability, and potential interaction sites.

Computational Workflow



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A generalized workflow for the quantum chemical analysis of **Benzyl allylcarbamate**.

Calculated Quantitative Data

The following tables summarize the types of quantitative data expected from DFT calculations on **Benzyl allylcarbamate**. The values presented are illustrative and would be determined from the actual calculations.

Table 1: Optimized Geometric Parameters (Illustrative)

Parameter	Bond/Angle	Calculated Value
Bond Length	C=O	~1.23 Å
C-N		~1.36 Å
O-CH ₂ (benzyl)		~1.45 Å
N-CH ₂ (allyl)		~1.47 Å
Bond Angle	O=C-N	~125°
C-N-C		~120°
Dihedral Angle	C-O-C-C (benzyl)	~178°

Table 2: Calculated Electronic Properties (Illustrative)

Property	Value
HOMO Energy	-6.5 eV
LUMO Energy	-0.8 eV
HOMO-LUMO Gap	5.7 eV
Dipole Moment	~2.5 D

Table 3: Calculated Vibrational Frequencies (Illustrative)

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
N-H Stretch	~3400	Medium
C=O Stretch	~1720	Strong
C-N Stretch	~1250	Medium
C-O Stretch	~1100	Strong

Experimental Synthesis and Characterization

The synthesis and characterization of **Benzyl allylcarbamate** provide the real-world data necessary to validate the computational models and to understand the molecule's behavior in a practical setting.

Experimental Protocols

Synthesis of **Benzyl Allylcarbamate**:

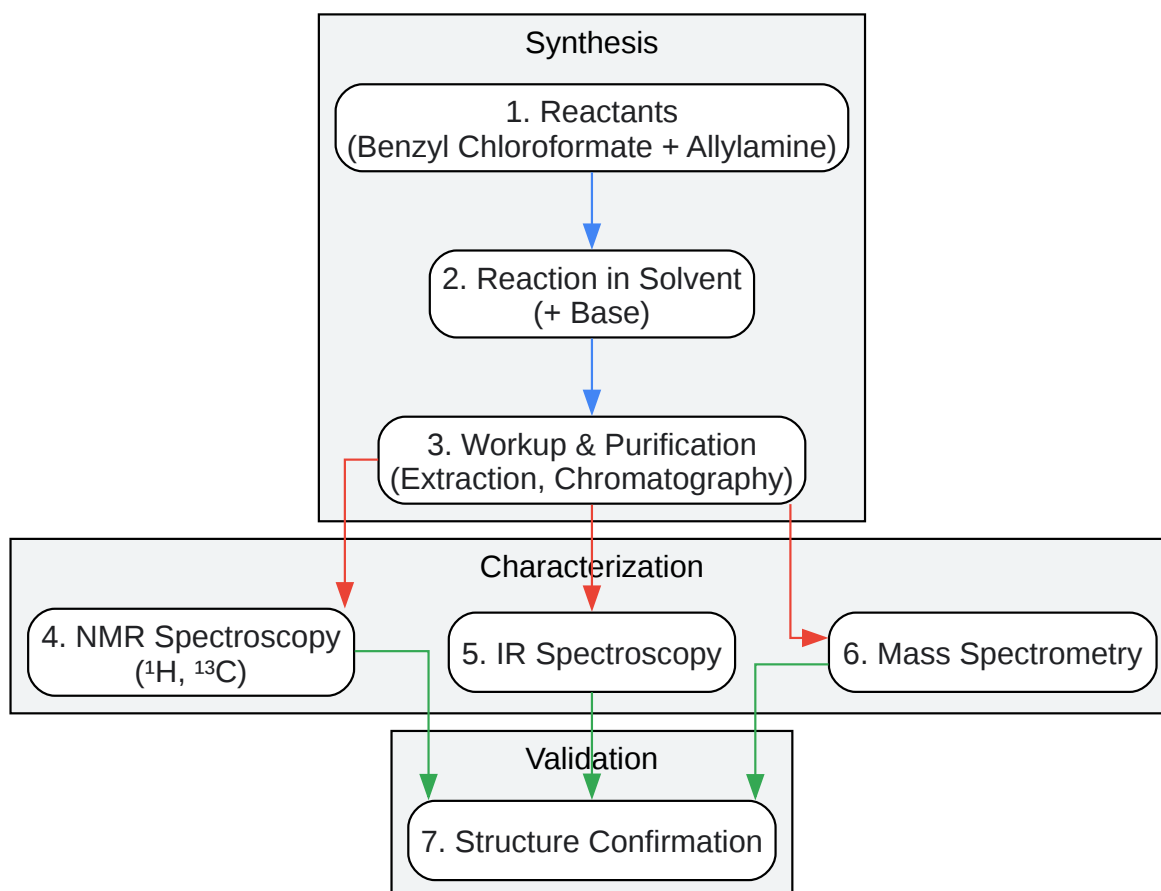
A common method for synthesizing carbamates is the reaction of an alcohol with an isocyanate, or the reaction of a chloroformate with an amine.^[7] For **Benzyl allylcarbamate**, a likely route involves the reaction of benzyl chloroformate with allylamine.

- **Reaction Setup:** Allylamine is dissolved in a suitable solvent, such as dichloromethane, and cooled in an ice bath.
- **Addition of Reagent:** Benzyl chloroformate is added dropwise to the stirred solution of allylamine. A base, such as triethylamine, is often included to neutralize the HCl byproduct.^[8]
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC).
- **Workup and Purification:** Once the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Characterization Techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure of the synthesized compound.^{[9][10]}
- **Infrared (IR) Spectroscopy:** The IR spectrum is obtained to identify the characteristic functional groups, such as the C=O and N-H stretches of the carbamate moiety.^{[11][12][13]}
- **Mass Spectrometry (MS):** High-resolution mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition.

Synthesis and Characterization Workflow



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A typical workflow for the synthesis and characterization of **Benzyl allylcarbamate**.

Expected Experimental Data

The following tables present the expected experimental data for **Benzyl allylcarbamate** based on the known spectroscopic data for similar carbamate compounds.

Table 4: Expected ^1H NMR Data (400 MHz, CDCl_3 , Illustrative)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.30-7.40	m	5H	Ar-H
5.80-5.95	m	1H	=CH-
5.10-5.25	m	2H	=CH ₂
5.15	s	2H	O-CH ₂ -Ar
3.85	t	2H	N-CH ₂ -
~5.0	br s	1H	N-H

Table 5: Expected ¹³C NMR Data (100 MHz, CDCl₃, Illustrative)

Chemical Shift (δ , ppm)	Assignment
156.5	C=O
136.5	Ar-C (quat.)
134.0	=CH-
128.5, 128.0, 127.8	Ar-CH
116.5	=CH ₂
67.0	O-CH ₂
44.0	N-CH ₂

Table 6: Expected IR Data (cm⁻¹, Illustrative)

Wavenumber (cm ⁻¹)	Assignment
~3350	N-H Stretch
~3030	Ar C-H Stretch
~2940	Aliphatic C-H Stretch
~1700	C=O Stretch
~1520	N-H Bend
~1250	C-N Stretch
~1050	C-O Stretch

Conclusion

This technical guide outlines a combined computational and experimental approach for the comprehensive analysis of **Benzyl allylcarbamate**. The detailed protocols and expected data provide a solid foundation for researchers to build upon. The synergy between quantum chemical calculations and experimental validation is essential for a deep understanding of the molecular properties and for the rational design of new molecules with desired functionalities in the fields of drug development and materials science.

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